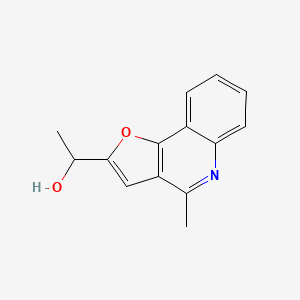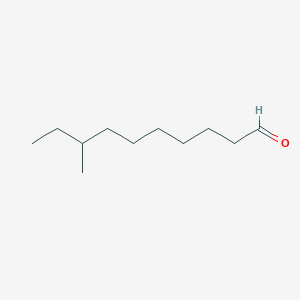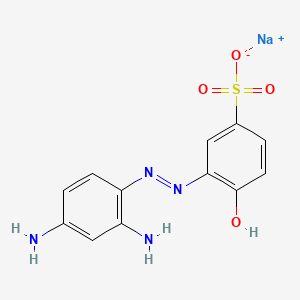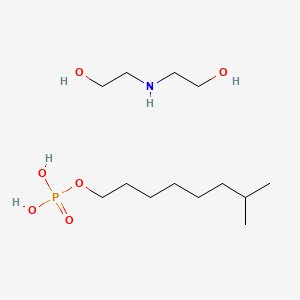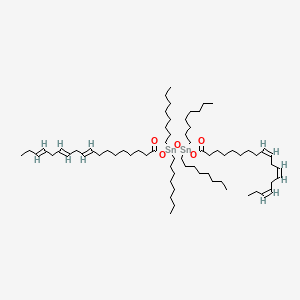
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound. It features a unique structure with multiple octadecatrienoyloxy groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the esterification of octadecatrienoic acid derivatives with tetraoctyldistannoxane. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tin centers, where ligands such as halides or alkoxides replace the octadecatrienoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Organotin halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,2-Di-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-3-{[(2R,5R,6R)-3,4,5-trihydroxy-6-({[(2R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate .
- **3-[(9Z,12Z,15Z)-9,12,15-Octadecatrienoyloxy]-2-(octadecyloxy)propyl docosanoate .
Uniqueness
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane stands out due to its tetraoctyldistannoxane core, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Eigenschaften
CAS-Nummer |
85938-44-9 |
|---|---|
Molekularformel |
C68H126O5Sn2 |
Molekulargewicht |
1261.1 g/mol |
IUPAC-Name |
[[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b4-3+,7-6+,10-9+;4-3-,7-6-,10-9-;;;;;;; |
InChI-Schlüssel |
RZVKVLBAWRYDQK-LFRGSLQTSA-L |
Isomerische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



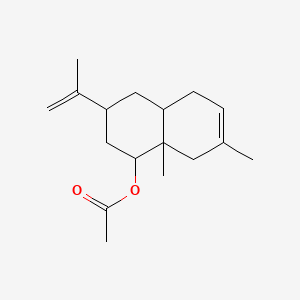




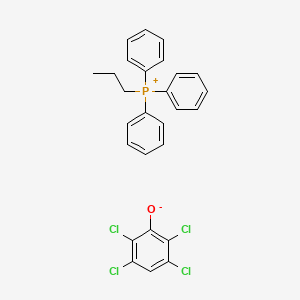
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
